Elimination of Deuterium-Induced Retention Time Shifts
Compared to deuterium (²H)-labeled internal standards, fully 13C-labeled standards such as Citreoviridin-13C23 exhibit identical chromatographic retention times to the native analyte, eliminating quantification bias introduced by deuterium isotope effects. This is a class-level inference substantiated by general analytical chemistry principles, but it directly impacts the selection of an internal standard for citreoviridin. [1]
| Evidence Dimension | Chromatographic retention time shift |
|---|---|
| Target Compound Data | No retention time shift relative to unlabeled citreoviridin |
| Comparator Or Baseline | Deuterated analogs (e.g., D-labeled mycotoxins) |
| Quantified Difference | Deuterated standards may show significant retention time shifts; 13C-labeled standards co-elute precisely |
| Conditions | Reverse-phase LC conditions typically used for mycotoxin analysis |
Why This Matters
Co-elution ensures that the internal standard experiences identical matrix effects as the analyte, a prerequisite for accurate quantification by isotope dilution mass spectrometry.
- [1] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
